molecular formula C15H15N7O2 B7186050 2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide

Cat. No.: B7186050
M. Wt: 325.33 g/mol
InChI Key: OXGLHDBXWCLVEK-UHFFFAOYSA-N
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Description

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide is a complex organic compound that features a pyridine core substituted with two carboxamide groups and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide typically involves the reaction of an aryl-substituted pyrazole with a suitable pyridine derivative. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the product is purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole rings or the pyridine core.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure allows it to form stable metal complexes with distinct properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-21-8-11(6-17-21)19-14(23)10-3-4-16-13(5-10)15(24)20-12-7-18-22(2)9-12/h3-9H,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGLHDBXWCLVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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